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Compound of Interest

Compound Name: P300 bromodomain-IN-1

Cat. No.: B12396475

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of P300 bromodomain-IN-1 with other known
P300/CBP bromodomain inhibitors. The information is curated for researchers and
professionals in drug discovery and development to facilitate informed decisions on the
selection of chemical probes for their studies.

Introduction to P300/CBP Bromodomains

The homologous proteins p300 (also known as EP300 or KAT3B) and CREB-binding protein
(CBP or CREBBP) are crucial transcriptional co-activators. They play a pivotal role in regulating
gene expression by acetylating histones and other proteins. A key functional module within
these proteins is the bromodomain, a highly conserved structural motif that recognizes and
binds to acetylated lysine residues on histones and other proteins. This "reader" function of the
bromodomain is essential for the recruitment of p300/CBP to chromatin and the subsequent
activation of transcription. Due to their central role in cellular processes, the bromodomains of
p300/CBP have emerged as attractive therapeutic targets for a range of diseases, including
cancer.

P300 bromodomain-IN-1 (also referred to as Compound 1u) is a potent inhibitor of the p300
bromodomain.[1][2] This guide will compare its activity and selectivity with other well-
characterized p300/CBP bromodomain inhibitors.
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Comparative Selectivity of P300 Bromodomain
Inhibitors

The following table summarizes the in vitro potency of P300 bromodomain-IN-1 and a
selection of alternative inhibitors against the p300 bromodomain. Where available, data on
selectivity against the highly homologous CBP bromodomain and the BET (Bromodomain and
Extra-Terminal domain) family member BRD4 are included for comparison. High selectivity
against BRD4 is often a key benchmark for non-BET bromodomain inhibitors.

Selectivit
Compoun T ¢ IC50/Kd  Selectivit yvs. Assay Referenc
arge
d Name 4 (nM) yvs.CBP BRD4(BD Method e(s)
1)
P300
bromodom
] Data not Data not Not
ain-IN-1 p300 49 (1C50) _ _ B [1][2]
available available Specified
(Compoun
d 1u)
[-CBP112 p300 167 (Kd) ~1-fold >100-fold ITC [3]
CBP 151 (Kd) ITC [3]
19 (IC50, Data not
CCs1477 p300 _ _ 170-fold BRET [4]
in-cell) available
Data not
CBP _ 130-fold BRET [4]
available
Not
GNE-781 p300/CBP <1 (1C50) ~1-fold >7200-fold N
Specified
SGC-
p300 38 (Kd) ~0.5-fold 40-fold ITC
CBP30

Note: The full selectivity panel for P300 bromodomain-IN-1 against a wider range of
bromodomains is not publicly available at the time of this guide's compilation.
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Experimental Protocols

The determination of inhibitor potency and selectivity is critical for the validation of chemical
probes. Below are detailed methodologies for common assays used in the characterization of
bromodomain inhibitors.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)

This bead-based assay is a common method for studying biomolecular interactions in a high-
throughput format.

Principle: The assay relies on the proximity of two types of beads: a donor bead and an
acceptor bead. For bromodomain inhibitor screening, a biotinylated histone peptide containing
an acetylated lysine is captured by streptavidin-coated donor beads. A GST-tagged
bromodomain protein is captured by Glutathione-coated acceptor beads. When the
bromodomain binds to the acetylated peptide, the donor and acceptor beads are brought into
close proximity. Upon excitation of the donor bead with a laser at 680 nm, it generates singlet
oxygen, which can diffuse to a nearby acceptor bead, triggering a cascade of energy transfer
and resulting in a luminescent signal at 520-620 nm. A competitive inhibitor will disrupt the
bromodomain-peptide interaction, separating the beads and leading to a decrease in the
luminescent signal.

General Protocol:
o Reagent Preparation:

o Recombinant GST-tagged p300 bromodomain and a biotinylated histone H3 or H4 peptide
(e.g., H4K16ac) are used.

o Assay buffer: A suitable buffer such as 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05%
Tween-20, pH 7.4.

o Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

e Assay Procedure (384-well plate format):
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o Add 2.5 pL of the test compound or DMSO (as a control) to the wells.

o Add 2.5 pL of the GST-p300 bromodomain solution.

o Add 2.5 puL of the biotinylated histone peptide solution.

o Incubate at room temperature for 15-30 minutes to allow for binding equilibration.

o Add 2.5 uL of a pre-mixed solution of streptavidin-donor beads and glutathione-acceptor
beads.

o Incubate in the dark at room temperature for 60-90 minutes.

o Data Acquisition and Analysis:
o Read the plate on an AlphaScreen-capable plate reader.

o The IC50 values are calculated by fitting the data to a four-parameter logistical equation
using appropriate software.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay

TR-FRET is another proximity-based assay that is widely used for inhibitor screening.

Principle: This assay measures the energy transfer between a donor fluorophore (typically a
lanthanide chelate like Europium or Terbium) and an acceptor fluorophore (like phycoerythrin or
a fluorescently labeled antibody). For a p300 bromodomain assay, a GST-tagged p300
bromodomain is recognized by an anti-GST antibody labeled with a Europium chelate (donor).
A biotinylated acetylated histone peptide is bound by streptavidin-labeled allophycocyanin
(acceptor). When the bromodomain and peptide interact, the donor and acceptor are brought
into close proximity, allowing for FRET to occur upon excitation of the donor. A competitive
inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

General Protocol:

o Reagent Preparation:
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[e]

Recombinant GST-tagged p300 bromodomain and a biotinylated acetylated histone
peptide.

[e]

Europium-labeled anti-GST antibody and streptavidin-APC.

o

Assay Buffer: A suitable buffer such as 50 mM HEPES, 150 mM NacCl, 0.1% BSA, pH 7.5.

[¢]

Serial dilutions of test compounds are prepared in DMSO and then assay buffer.

e Assay Procedure (384-well plate format):

[¢]

Add 5 pL of the test compound or DMSO control to the wells.

[¢]

Add 5 pL of a solution containing the GST-p300 bromodomain and the Europium-labeled
anti-GST antibody.

[¢]

Incubate for 15 minutes at room temperature.

[e]

Add 5 pL of a solution containing the biotinylated histone peptide and streptavidin-APC.

o

Incubate for 60 minutes at room temperature, protected from light.
o Data Acquisition and Analysis:

o Read the plate on a TR-FRET compatible plate reader, measuring the emission at two
wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

o The ratio of the acceptor to donor emission is calculated, and IC50 values are determined
by plotting the ratio against the inhibitor concentration.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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